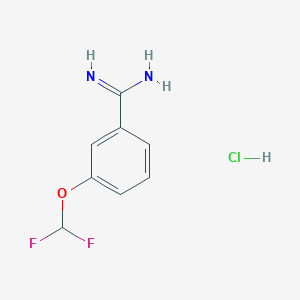
3-(Difluoromethoxy)benzimidamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2O and a molecular weight of 222.62 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(Difluoromethoxy)benzimidamide Hydrochloride typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This process yields benzimidazole derivatives, which are then further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yield and efficiency.
Analyse Des Réactions Chimiques
3-(Difluoromethoxy)benzimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like sodium metabisulphite.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and metal catalysts.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(Difluoromethoxy)benzimidamide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)benzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
3-(Difluoromethoxy)benzimidamide Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
3-chloro-4-(difluoromethoxy)benzene-1-carboximidamide Hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and applications.
2-phenylbenzimidazoles: These compounds have a similar benzimidazole core structure but differ in their substituent groups, which can affect their bioactivity and applications.
Propriétés
Formule moléculaire |
C8H9ClF2N2O |
|---|---|
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
3-(difluoromethoxy)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-8(10)13-6-3-1-2-5(4-6)7(11)12;/h1-4,8H,(H3,11,12);1H |
Clé InChI |
DKCFCLYSLDQZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















